5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole
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Description
5-Chloro-2-ethyl-6-nitro-1,3-benzoxazole is a useful research compound. Its molecular formula is C9H7ClN2O3 and its molecular weight is 226.62. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
A study described the unexpected reactivity of o-nitrosophenol with RCH(2)Br, leading to the synthesis of new heterocyclic compounds including benzoxazoles, through C-H bond cleavage and annulation processes (W. Yao & Dejian Huang, 2010). This highlights the potential of benzoxazole derivatives in organic synthesis and the development of new chemical reactions.
Antimicrobial and Anthelmintic Activities
Research has explored the synthesis of novel 5-nitro-1, 3-benzoxazole derivatives and their in vitro anthelmintic activities. These compounds showed potential as anthelmintic molecules, indicating their usefulness in addressing parasitic infections (R. V. Satyendra et al., 2015). Additionally, benzoxazole derivatives have been evaluated for their antimicrobial activities against various microorganisms, showing broad spectrum activity which could be leveraged for developing new antimicrobial agents (T. Ertan-Bolelli et al., 2016).
Anticancer Research
Benzoxazole derivatives have been investigated for their potential as anticancer drugs, particularly targeting human DNA topoisomerase enzymes. Some compounds have demonstrated promising activity, indicating their potential in cancer treatment research (Esin Karatas et al., 2021).
Biotransformation and Environmental Applications
The biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1 was studied, revealing the microbial pathway for the degradation of nitrophenolic compounds and highlighting the environmental relevance of benzoxazole derivatives (P. Arora & R. Jain, 2012).
Properties
IUPAC Name |
5-chloro-2-ethyl-6-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c1-2-9-11-6-3-5(10)7(12(13)14)4-8(6)15-9/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNQCLWNVOJDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.